tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of a suitable pyrazole precursor with tert-butyl chloroformate and a trifluoromethylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which tert-butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Comparison: tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)5-4-6(14-13-5)9(10,11)12/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWYSMAJDYIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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